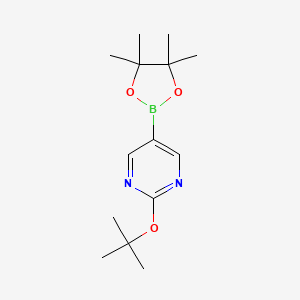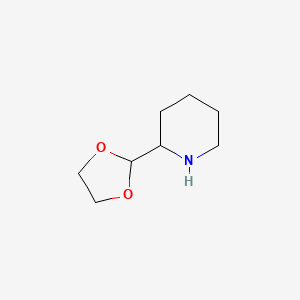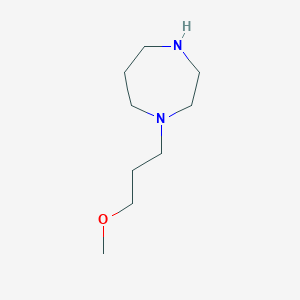
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride
Descripción general
Descripción
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C16H24ClNO2 . It has a molecular weight of 297.82 Da .
Molecular Structure Analysis
The InChI code for Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is 1S/C10H19NO2.ClH/c1-2-13-10(12)4-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Polymorphism Characterization
- Vogt et al. (2013) characterized two polymorphic forms of a structurally related compound using spectroscopic and diffractometric techniques. These techniques are crucial for understanding the physical and chemical properties of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Copolymer Synthesis
- Martino, Scandola, and Jiang (2012) synthesized and characterized polymers using a compound similar to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride. These polymers have potential applications in biomedical fields, such as gene delivery (Martino, Scandola, & Jiang, 2012).
Microwave-Assisted Synthesis
- Milosevic et al. (2015) conducted microwave-assisted synthesis of a compound related to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride, demonstrating a method that could be applied to similar chemical structures (Milosevic et al., 2015).
Allosteric Modulation Study
- Price et al. (2005) explored the pharmacology of compounds structurally related to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride, focusing on their interaction with the cannabinoid CB1 receptor. This type of study is important for understanding the biological interactions of similar compounds (Price et al., 2005).
Synthesis of Novel Co-Polymers
- Kharas et al. (2005) synthesized novel co-polymers using a method that could be applicable to the synthesis of polymers incorporating Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride. Such polymers might have unique physical properties and applications (Kharas et al., 2005).
Propiedades
IUPAC Name |
ethyl 3-phenyl-3-piperidin-4-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14;/h3-7,14-15,17H,2,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRHAQYNAJXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)


![1-Thia-4-azaspiro[4.4]nonane hydrochloride](/img/structure/B1452577.png)



![5-[4-(2-Methoxyethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452582.png)

